"2-(4-Methanesulfinylphenyl)acetic acid" CAS number
"2-(4-Methanesulfinylphenyl)acetic acid" CAS number
An In-Depth Technical Guide to 2-(4-Methylsulfonyl)phenyl)acetic Acid
Introduction
This guide provides a comprehensive technical overview of 2-(4-Methylsulfonyl)phenyl)acetic acid, a key organic intermediate in modern pharmaceutical synthesis. It is crucial to distinguish this compound from the similarly named "2-(4-Methanesulfinylphenyl)acetic acid." The former, the subject of this guide, contains a sulfone group (-SO₂-), while the latter contains a sulfoxide group (-SO-). This structural distinction is critical as it defines the molecule's chemical properties and reactivity.
2-(4-Methylsulfonyl)phenyl)acetic acid, identified by the CAS Number 90536-66-6 , has garnered significant attention in the field of drug development.[1][2] Its primary utility lies in its role as a pivotal building block for the synthesis of specific cyclooxygenase-2 (COX-2) inhibitors.[3] This guide will delve into its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
The fundamental characteristics of a compound dictate its handling, reactivity, and formulation. 2-(4-Methylsulfonyl)phenyl)acetic acid is a white, crystalline solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 90536-66-6 | [1][2] |
| Molecular Formula | C₉H₁₀O₄S | [1] |
| Molecular Weight | 214.24 g/mol | |
| Synonyms | [4-(methylsulfonyl)phenyl]acetic acid | [1] |
| Physical Form | Solid, Crystal - Powder | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | HGGWOSYNRVOQJH-UHFFFAOYSA-N | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis and Preparation
The utility of 2-(4-Methylsulfonyl)phenyl)acetic acid as a synthetic intermediate necessitates robust and well-understood preparative methods. While its de novo synthesis is complex, a common and critical procedure in its application is the formation of its alkaline metal salts, which enhances its reactivity for subsequent coupling reactions. This is a crucial step in the synthesis of active pharmaceutical ingredients like Etoricoxib.[3][4]
Experimental Protocol: Preparation of Sodium (4-Methylsulfonyl)phenylacetate
This protocol describes the conversion of the carboxylic acid to its sodium salt, a common precursor for Grignard reactions in pharmaceutical synthesis.[4][5] The causality behind this step is to deprotonate the acidic proton of the carboxylic acid, forming a carboxylate salt. This salt is then used in subsequent steps, often involving Grignard reagents, where a non-acidic starting material is required to prevent quenching the organometallic reagent.
Materials:
-
2-(4-Methylsulfonyl)phenyl)acetic acid (1.0 molar equivalent)
-
Methanol
-
Sodium Hydroxide (NaOH), pearls (1.2 molar equivalents)
-
4-neck flask equipped with a stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 4-neck flask at 20-25°C, charge 25 g of 2-(4-Methylsulfonyl)phenyl)acetic acid and 125 mL of Methanol.[4]
-
Heating: Heat the mixture to 35-40°C and stir for approximately 5-10 minutes until complete solubilization is achieved.[4]
-
Base Preparation: Separately, prepare a solution of 5.6 g of NaOH in 25 mL of Methanol.[4]
-
Salt Formation: Add the sodium hydroxide solution to the acid solution over 1 hour while maintaining the temperature at 35-40°C.[4]
-
pH Confirmation: After the addition is complete, confirm the pH is approximately 14 using litmus paper to ensure complete conversion to the salt.[4]
-
Precipitation & Isolation: Cool the reaction mixture to 0-5°C and stir until precipitation is complete. Filter the resulting suspension and wash the solid with cold methanol.
-
Drying: Dry the isolated product under vacuum at 60°C for 8 hours to yield the final sodium salt as a white solid.[3]
Analytical Characterization
To ensure purity, identity, and quality, a multi-pronged analytical approach is essential. The methods must be self-validating, providing orthogonal data to confirm the material's specifications.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase method would typically be employed to separate the main component from any starting materials or by-products. Purity levels are often reported as area percent (A%).[4]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides unequivocal structural confirmation. For 2-(4-Methylsulfonyl)phenyl)acetic acid, the spectrum would show characteristic signals: a singlet for the methyl (CH₃) group, a singlet for the methylene (CH₂) group, and two doublets for the para-substituted aromatic protons.[3][4]
-
Ion Chromatography (IC) & LC-MS: For trace-level quantification of organic acids in complex matrices, more sensitive techniques are required. Anion-exchange chromatography coupled with suppressed conductivity detection offers high selectivity and sensitivity.[6] For even greater specificity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS can be used, providing both retention time and mass-to-charge ratio data for unambiguous identification.[6][7]
Applications in Drug Development
The primary and most well-documented application of 2-(4-Methylsulfonyl)phenyl)acetic acid is as a key starting material for the synthesis of Etoricoxib.[3][4] Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. The phenylacetic acid moiety of the starting material forms a core part of the final drug molecule.
The synthesis involves a Grignard-mediated reaction where the salt of 2-(4-Methylsulfonyl)phenyl)acetic acid is reacted with an ester of 6-methylpyridine-3-carboxylic acid.[4][5] This reaction forms the ethanone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is a direct precursor to Etoricoxib.[3][4] The use of this specific building block is advantageous as it introduces the required methylsulfonylphenyl group in a single, efficient step.
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount. 2-(4-Methylsulfonyl)phenyl)acetic acid is classified as a warning-level hazard.
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H319: Causes serious eye irritation. | [1] |
| Precautionary Statement | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
-
2-[4-(Methanesulfonyloxy)phenyl]acetic acid | C9H10O5S | CID 28875463. PubChem, National Center for Biotechnology Information. [Link]
-
2-(4-(3-(4-METHYLSULFONYLPHENYL)-5-OXO-1-PROPYL-2H-PYRROL-4-YL)PHENYL)ACETIC ACID. precisionFDA. [Link]
-
2-(4-(Methylsulfonyl)phenyl)acetic acid | 90536-66-6. MilliporeSigma. [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}acetic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
-
2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
synthesis and bioevluation of n-(5-(4-(methylsulfonyl) benzyl). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Acetic Acid in Workplace Atmospheres. OSHA. [Link]
-
Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed, National Center for Biotechnology Information. [Link]
-
Acetic acid for industrial use - Methods of test - Part 2: Determination of acetic acid content - Titrimetric method. iTeh Standards. [Link]
Sources
- 1. 2-(4-(Methylsulfonyl)phenyl)acetic acid | 90536-66-6 [sigmaaldrich.com]
- 2. 90536-66-6|2-(4-(Methylsulfonyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
